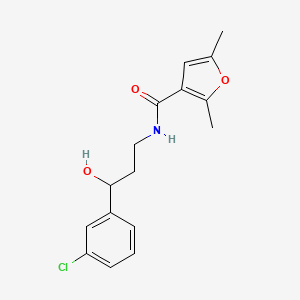
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also has a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and amine (NH2) subunit .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, amides can be synthesized by reacting an acid chloride with an amine .Chemical Reactions Analysis
Carbamate esters, which this compound is, are chemically similar to, but more reactive than amides . They can form polymers such as polyurethane resins .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . While the specific antiviral applications of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide have not been detailed, its structural relation to indole suggests potential in this area.
Anti-inflammatory Activity
The indole scaffold is present in many synthetic drug molecules and has been associated with anti-inflammatory properties . Given the structural resemblance, N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide may also be explored for its efficacy in reducing inflammation.
Anticancer Activity
Indole derivatives are known for their anticancer activities, which make them a point of interest in the development of new therapeutic agents . The compound could be investigated for its potential to inhibit cancer cell growth or to act as a supportive agent in chemotherapy.
Antimicrobial Activity
Compounds with an indole nucleus have been found to possess antimicrobial properties, effective against a range of bacterial and fungal pathogens . This suggests that N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide might be useful in the development of new antimicrobial agents.
Anticonvulsant and Antinociceptive Activity
Research on similar compounds has indicated promising results in the synthesis of agents with anticonvulsant and antinociceptive effects . This implies that the compound could be beneficial in the treatment of neurological disorders such as epilepsy and in pain management.
Anti-allergic Drugs Synthesis
Histamine H1 receptor antagonists, which include various indole derivatives, are crucial in the synthesis of anti-allergic drugs . N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide may contribute to the development of new anti-allergic compounds, given its structural similarity to indole.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular functions . The interaction with these targets can lead to a variety of downstream effects, depending on the specific target and the context in which the interaction occurs.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biological activities, suggesting that they may interact with multiple biochemical pathways . These pathways and their downstream effects can vary widely, depending on the specific compound and the biological context.
Result of Action
Similar compounds, such as indole derivatives, are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-10-8-14(11(2)21-10)16(20)18-7-6-15(19)12-4-3-5-13(17)9-12/h3-5,8-9,15,19H,6-7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCYFHCWIIVNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2931180.png)

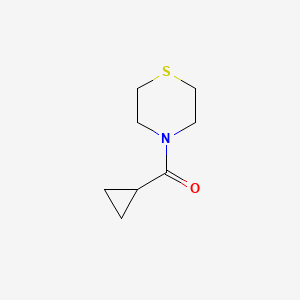

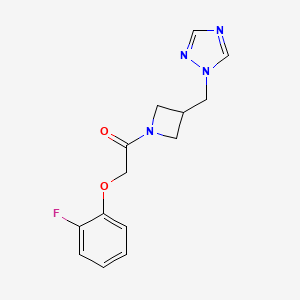
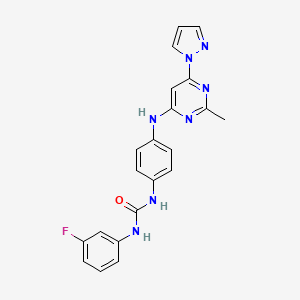
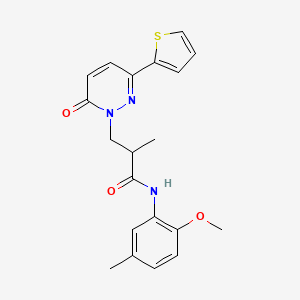
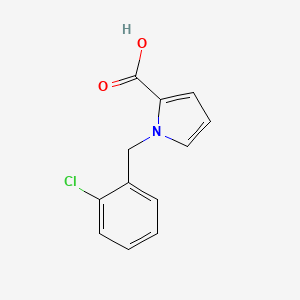
![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-9-methylpurin-6-amine](/img/structure/B2931195.png)
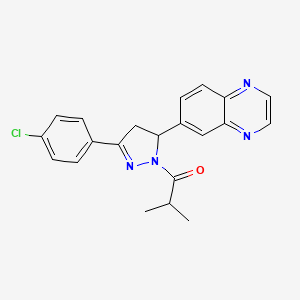
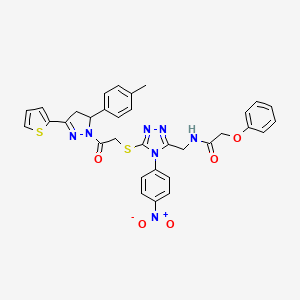
![(Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride](/img/structure/B2931198.png)
![2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2931199.png)
